Methyl 2-(2-Methoxyethyl)oxazole-4-carboxylate
Description
Methyl 2-(2-Methoxyethyl)oxazole-4-carboxylate is a substituted oxazole derivative characterized by a methoxyethyl group at the 2-position and a methyl ester at the 4-position of the oxazole ring. This compound is of interest in medicinal and synthetic chemistry due to its structural versatility, which allows for modifications that can tune physicochemical properties and biological activity.
Properties
Molecular Formula |
C8H11NO4 |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
methyl 2-(2-methoxyethyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C8H11NO4/c1-11-4-3-7-9-6(5-13-7)8(10)12-2/h5H,3-4H2,1-2H3 |
InChI Key |
FYCLKNZICIWZSA-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=NC(=CO1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-Methoxyethyl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-(2-methoxyethyl)amine with diethyl oxalate, followed by cyclization with phosphorus oxychloride (POCl3) to form the oxazole ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-(2-Methoxyethyl)oxazole-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-Methoxyethyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The substituents on the oxazole ring significantly influence solubility, stability, and reactivity. Below is a comparative analysis of key analogs:
Table 1: Substituent Effects on Physicochemical Properties
Key Observations :
- Hydrophilic groups (e.g., hydroxyl in Macrooxazole A/D ) enhance polarity, as evidenced by UV spectra with absorbance in the 200–280 nm range.
- Bulky substituents (e.g., triisopropylsilyl in ) increase molecular weight and may reduce solubility in polar solvents.
- The methoxyethyl group in the target compound likely improves solubility compared to purely hydrophobic substituents (e.g., phenyl in ).
Key Observations :
- Bromination reactions (e.g., ) often achieve higher yields due to the electrophilic nature of the oxazole ring.
Biological Activity
Methyl 2-(2-Methoxyethyl)oxazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, examining its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features an oxazole ring substituted with a methoxyethyl group. This unique structure contributes to its distinct chemical properties and biological activities. The molecular formula is , with a molecular weight of approximately 199.22 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Hydrogen Bonding : The methoxyethyl group can form hydrogen bonds with biological molecules, enhancing binding affinity.
- π-π Stacking : The oxazole ring can engage in π-π stacking interactions, which are crucial for modulating enzyme and receptor activities.
- Enzyme Modulation : Research suggests that this compound may inhibit specific enzymes involved in cellular processes, leading to observed biological effects .
Antimicrobial Properties
Studies indicate that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. The compound's mechanism likely involves disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Activity
The compound has shown promise as an anticancer agent. In vitro studies have reported its antiproliferative effects on several cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancers. Notable findings include:
- IC50 Values : Some derivatives have displayed IC50 values as low as 0.35 nM against specific cancer cell lines, indicating potent activity .
- Structure-Activity Relationship (SAR) : Variations in substituents on the oxazole ring significantly impact activity. For instance, the introduction of electron-withdrawing groups has been correlated with increased potency against certain cancer types .
Case Studies
- Anticancer Efficacy : A study evaluated this compound analogs against a panel of cancer cell lines. Compounds with methoxy substituents exhibited enhanced antiproliferative activity compared to their unsubstituted counterparts, highlighting the importance of structural modifications in developing effective anticancer agents .
- Antimicrobial Testing : In another research effort, the compound was tested against both Gram-positive and Gram-negative bacteria. Results indicated a broad spectrum of antimicrobial activity, with some derivatives outperforming traditional antibiotics in efficacy .
Comparative Analysis
The following table summarizes the biological activities and IC50 values of this compound compared to similar compounds:
| Compound | Activity Type | IC50 Value (nM) | Notes |
|---|---|---|---|
| This compound | Anticancer | 0.35 - 20.2 | Effective against multiple cancer lines |
| Ethyl 2-(2-Methoxyethyl)oxazole-4-carboxylate | Antimicrobial | Varies | Broad spectrum activity |
| 5-Fluoro-2-(methoxyethyl)oxazole | Anticancer | 0.069 | Higher potency than parent compound |
Chemical Reactions Analysis
Chemical Reactivity
The compound exhibits reactivity typical of oxazole derivatives and carboxylate esters:
-
Ester Hydrolysis : The methyl ester can hydrolyze under acidic or basic conditions to form the corresponding carboxylic acid.
-
Nucleophilic Substitution : The oxazole ring may undergo substitution at reactive positions, though specific substitution sites depend on the electronic environment.
-
Oxidation/Reduction : The methoxyethyl group is susceptible to oxidation (e.g., epoxidation) or reduction, altering its chemical properties.
-
Cyclization/Functionalization : The oxazole ring can participate in further cyclization reactions or serve as a scaffold for introducing additional functional groups.
Spectroscopic Characterization
While exact spectroscopic data for methyl 2-(2-methoxyethyl)oxazole-4-carboxylate are not provided in the sources, insights can be drawn from structurally similar compounds:
-
IR Analysis : Carbonyl stretches (e.g., ~1740 cm⁻¹ for esters) and oxazole ring vibrations (e.g., ~1580–1600 cm⁻¹) are diagnostic .
-
NMR Analysis : Proton shifts for methoxyethyl groups typically appear as δ 3.8–4.5 ppm (s, OCH₂), with oxazole protons at δ 8.1–8.2 ppm (s, aromatic) .
Table 2: Representative NMR Data for Oxazole-4-carboxylate Derivatives
| Feature | δ (ppm) | Multiplicity | Assignment | Ref. |
|---|---|---|---|---|
| Oxazole proton | 8.13–8.16 | singlet | C-5 aromatic proton | |
| Methoxy methyl | 3.85–3.89 | singlet | OCH₃ | |
| Aminomethyl protons | 2.76–2.82 | multiplet | CH₂NH |
Mechanistic Insights
The methoxyethyl group enhances solubility and reactivity, while the oxazole ring’s electronic properties facilitate interactions with enzymes or receptors. For example, the ester group can hydrolyze to form bioactive carboxylic acids, and the heterocyclic structure may modulate protein-ligand binding.
Structural Analogues
Comparison with related compounds highlights structural diversity in oxazole derivatives:
-
Methyl 2-(chloromethyl)oxazole-4-carboxylate : A precursor for aminomethyl-substituted derivatives .
-
Macrooxazoles A–D : Naturally occurring oxazole-4-carboxylates with hydroxybenzyl or epoxide substituents .
Table 3: Structural Comparison of Oxazole Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
